3-(4-Methoxyphenyl)-2-methyl-1H-pyrrole is an organic compound notable for its structural features and potential applications in medicinal chemistry. It belongs to the class of pyrrole derivatives, which are characterized by a five-membered aromatic ring containing nitrogen. This specific compound has garnered interest due to its unique substituents, which may influence its biological activity.
3-(4-Methoxyphenyl)-2-methyl-1H-pyrrole can be classified as:
The synthesis of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole can be approached through several methods:
In one synthesis example, the reaction conditions typically involve:
The molecular structure of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole includes:
Key structural data includes:
3-(4-Methoxyphenyl)-2-methyl-1H-pyrrole may undergo various chemical reactions typical of pyrrole compounds:
The reactivity of this compound is influenced by its substituents, which can enhance or reduce its electrophilic or nucleophilic character depending on the reaction conditions and reagents used.
The mechanism of action for compounds like 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole often involves:
While specific data on this compound's mechanism is sparse, related studies indicate that pyrrole derivatives may exhibit significant biological activities, including anti-inflammatory and anticancer properties.
Key chemical properties include:
Relevant data from spectral analysis (e.g., NMR) can provide insights into the compound's structure and confirm its identity .
The journey of pyrrole derivatives in drug discovery spans over a century, evolving from natural product isolation to rational drug design. Early discoveries centered around naturally occurring pyrrole-containing compounds like chlorophyll, heme, and vitamin B₁₂, revealing the indispensable biological roles of this heterocycle in fundamental physiological processes [4]. This natural prevalence spurred intensive research into synthetic pyrrole derivatives, culminating in several clinically impactful drugs. The antipsychotic agent Loratadine (a tricyclic antihistamine incorporating a pyrrolidine ring) and the β-adrenergic antagonist Betaxolol exemplify early therapeutic successes leveraging pyrrole-related structures for central nervous system and cardiovascular applications [4].
The late 20th century witnessed a surge in pyrrole-based anticancer agents. Seminal work on combretastatin A-4 (CA-4), a natural stilbene derivative, inspired the development of diaryl pyrrole analogs designed to overcome the pharmacological limitation of cis-trans isomerization inherent in the stilbene structure [6]. These efforts yielded potent tubulin polymerization inhibitors like Verubulin (Azixa), which advanced to clinical trials for glioblastoma and metastatic cancer, demonstrating the scaffold's capacity to mimic bioactive conformations while improving metabolic stability [6]. Concurrently, the discovery of Atorvastatin (Lipitor), containing a pyrrole nucleus, revolutionized hypercholesterolemia treatment, becoming one of the best-selling pharmaceuticals in history and highlighting the scaffold's versatility beyond cytotoxic applications [4] [10].
Table 1: Milestones in Pyrrole-Containing Drug Development
Time Period | Key Compound/Class | Therapeutic Significance | Reference |
---|---|---|---|
1980s-1990s | Atorvastatin | First pyrrole-based HMG-CoA reductase inhibitor for hypercholesterolemia | [4] |
Early 2000s | Sorafenib (Nexavar®) | Diaryl urea derivative with pyrrole moiety; multi-kinase inhibitor for renal/hepatocellular carcinoma | [2] |
2000s | Verubulin (Azixa) | Diaryl pyrrole tubulin polymerization inhibitor (clinical trials) | [6] |
2010s | Regorafenib (Stivarga®) | Structurally optimized diaryl urea with pyrrole subunit; multi-targeted kinase inhibitor | [2] |
Recent | Elubrixin | Pyrrole-containing CXCR2 antagonist in clinical trials for multiple sclerosis | [2] |
The synthesis methodologies for pyrrole derivatives have evolved substantially, enabling increasingly complex molecular architectures. The classic Paal-Knorr synthesis (condensation of 1,4-diketones with primary amines) remains a fundamental tool, with modern catalysts like cerium(IV) ammonium nitrate (CAN) enhancing efficiency and yields [5]. Contemporary innovations include transition metal-catalyzed coupling reactions and multi-component syntheses, facilitating the construction of structurally diverse libraries for biological screening [4] [10]. The development of unsymmetrical N,N'-diaryl ureas incorporating pyrrole subunits exemplifies this progress, where compounds like Sorafenib and Regorafenib – FDA-approved anticancer drugs – utilize pyrrole as a key structural element contributing to target binding and pharmacokinetic optimization [2].
The bioactivity of pyrrole derivatives is profoundly influenced by substitution patterns, which modulate electronic properties, conformation, and intermolecular interactions. Diaryl-substituted pyrroles represent a particularly significant class, often designed to maintain a cis-conformation analogous to the bioactive form of combretastatin A-4. These compounds exhibit potent antimitotic activity through tubulin binding at the colchicine site, disrupting microtubule dynamics in rapidly dividing cells [6]. Structural activity relationship (SAR) studies reveal that the 3',4',5'-trimethoxyphenyl ring (corresponding to the A-ring of CA-4) is optimal for tubulin interaction when positioned adjacent to the nitrogen (C-2 position) or at C-3 of the pyrrole ring [6]. The second aryl moiety (B-ring) tolerates greater variation, with para-methoxy, para-ethoxy, or 2-naphthyl groups enhancing potency, while meta-substituents (F, Cl, Me) can further modulate activity and selectivity [6].
Table 2: Structure-Activity Relationships of Bioactive Pyrrole Derivatives
Substituent Position | Key Modifications | Biological Impact | Molecular Targets |
---|---|---|---|
N-1 | Arylalkyl (e.g., PMB*) | Variable tubulin inhibition; can abolish activity if sterically demanding | Tubulin (colchicine site) |
C-2 | 3,4,5-Trimethoxyphenyl | High antiproliferative activity when combined with C-5 aryl | Kinases, Tubulin |
C-3 | 4-Methoxyphenyl/4-Ethoxyphenyl | Optimal for tubulin polymerization inhibition | Tubulin |
C-3 | Formyl/carboxylate | Enhanced antibacterial activity | Bacterial enzymes |
C-2/C-5 | Methyl groups | Increased metabolic stability; modulates electron density | Various |
*PMB: p-Methoxybenzyl
Beyond antitumor applications, specific substitution patterns unlock diverse bioactivities. The introduction of electron-withdrawing groups (e.g., carboxylate esters or trifluoromethyl) at C-2 or C-3 enhances antibacterial potency, likely by increasing membrane penetration or targeting bacterial enzymes [10]. Halogenated pyrroles, particularly brominated derivatives found in marine natural products like oroidin and marinopyrroles, exhibit potent activity against drug-resistant Gram-positive pathogens, including MRSA and VRE, through mechanisms potentially involving membrane disruption or inhibition of macromolecular synthesis [10]. Computational analyses indicate that the 4-methoxyphenyl substitution, as present in 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole, significantly increases lipophilicity (cLogP ≈ 3.5) compared to unsubstituted pyrrole (cLogP ≈ 0.75), enhancing membrane permeability while retaining sufficient aqueous solubility for bioavailability [7] [10]. The methyl group at C-2 further contributes to metabolic stability by sterically protecting the ring system and modulating electron density, factors crucial for in vivo efficacy.
3-(4-Methoxyphenyl)-2-methyl-1H-pyrrole (C₁₂H₁₃NO, MW 187.24 g/mol) represents a synthetically accessible yet pharmacologically relevant scaffold gaining increasing attention in medicinal chemistry. Characterized by its crystalline solid state (predicted density: 1.08 g/cm³, boiling point: 328.09°C) and defined by CAS numbers 26288-62-0 and 642486-46-2, this compound serves as a versatile building block and a lead structure in anticancer and antimicrobial research [7]. Its chemical structure features two critical pharmacophores: the electron-rich 1H-pyrrole ring capable of hydrogen bonding and π-stacking interactions, and the 4-methoxyphenyl group providing hydrophobic bulk and potential for van der Waals contacts in binding pockets. The methyl substituent at C-2 enhances steric bulk and influences the compound's electronic distribution, contributing to its unique pharmacological profile.
Table 3: Physicochemical Properties and Research Applications of 3-(4-Methoxyphenyl)-2-Methyl-1H-Pyrrole
Property/Application | Specification/Value | Research Significance | Reference |
---|---|---|---|
Molecular Formula | C12H13NO | Balanced molecular weight for drug-likeness | [7] |
Calculated logP | ~3.5 | Optimal for membrane permeability | [7] |
Boiling Point | 328.09°C (predicted) | Indicates thermal stability | [7] |
Anticancer Application | Tubulin polymerization inhibitor | Mimics cis-conformation of CA-4 without isomerization risk | [6] |
Structural Analogue | Methyl 3-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate | Enhanced antibacterial activity when carboxylate present | [9] [10] |
Synthetic Utility | Intermediate for unsymmetrical N,N′-diaryl ureas | Enables synthesis of Sorafenib analogs | [2] |
In cancer research, this compound serves as a key intermediate in synthesizing bioactive molecules targeting tubulin polymerization. Its diaryl substitution pattern allows it to effectively mimic the cis-configuration of combretastatin A-4, crucial for binding at the colchicine site of β-tubulin [6]. Research demonstrates that derivatives bearing this core structure exhibit potent antiproliferative activity against diverse cancer cell lines, including MDA-MB-231 breast cancer and K562 leukemia cells, with IC₅₀ values reaching the sub-micromolar range in optimized analogs [6]. The compound's structural simplicity facilitates synthetic optimization – methoxy group positioning, pyrrole N-H substitution, or introduction of additional substituents – to enhance potency and selectivity while maintaining the essential spatial orientation required for target engagement.
Antibacterial drug discovery represents another promising application area. While 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole itself shows moderate activity, structural derivatives, particularly those incorporating carboxylic acid esters or halogen atoms, demonstrate enhanced efficacy against resistant pathogens [10]. For instance, methyl 3-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate (a closely related analog) exhibits improved antibacterial potential, suggesting that the core structure serves as a versatile pharmacophore amenable to optimization for antimicrobial applications [9] [10]. The molecule's balanced lipophilicity facilitates penetration through bacterial membranes, while the methoxyphenyl moiety may contribute to targeting membrane-associated proteins or enzymes involved in cell wall synthesis. Current research explores hybrid molecules incorporating this pyrrole scaffold with known antibacterial pharmacophores (e.g., rhodanine) to combat multidrug-resistant strains through potential synergistic mechanisms or novel targets [10].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2